2-Amino-3-methoxyphenol

Descripción general

Descripción

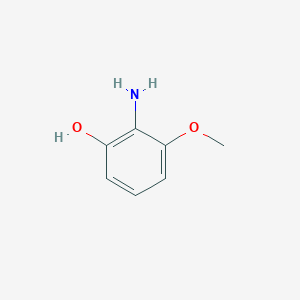

2-Amino-3-methoxyphenol is an organic compound with the chemical formula C7H9NO2 It is a derivative of phenol, characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-3-methoxyphenol can be synthesized through several methods. One common approach involves the nitration of 2-methoxyphenol (guaiacol) followed by reduction. The nitration step introduces a nitro group (-NO2) at the ortho position relative to the methoxy group, forming 2-methoxy-3-nitrophenol. This intermediate is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can further modify the amino group, converting it to other functional groups such as hydroxylamine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Iron powder and hydrochloric acid for nitro group reduction.

Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxylamine derivatives.

Substitution: Halogenated phenols.

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-3-methoxyphenol serves as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Capable of being reduced to corresponding amines.

- Substitution Reactions : Engages in electrophilic aromatic substitution, making it useful in synthetic organic chemistry.

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Exhibits activity against various pathogens, making it a candidate for developing antimicrobial agents.

- Antioxidant Effects : Demonstrates significant antioxidant activity, crucial for protecting against oxidative stress-related conditions.

Medicine

Research indicates that this compound may have therapeutic applications:

- Neuroprotective Effects : Influences neurotransmitter systems (dopamine and serotonin), suggesting potential use in treating mood disorders and neurodegenerative diseases.

- Potential Antidepressant Activity : Animal studies have shown improvements in mood-related behaviors, indicating its role as a possible antidepressant.

Case Studies

-

Neurodegenerative Disease Models :

- In vitro studies demonstrated that this compound protects neuronal cells from apoptosis induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

-

Mood Disorders :

- Research involving animal models indicated that administration of this compound improved mood-related behaviors, supporting its potential role as an antidepressant or anxiolytic agent.

Research Findings

Recent investigations have yielded promising insights into the applications of this compound:

- A study reported a significant reduction in markers of oxidative stress in neuronal cell cultures treated with this compound while enhancing cell viability under stress conditions.

- Another study focused on its interaction with serotonin receptors, revealing that it may act as a partial agonist, further supporting its potential in treating mood disorders.

Mecanismo De Acción

The mechanism of action of 2-amino-3-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. In chemical reactions, the electron-donating nature of the methoxy group and the electron-withdrawing nature of the amino group affect the reactivity of the benzene ring, directing electrophilic substitution to specific positions .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-methoxyphenol: Similar structure but with the methoxy group at the para position relative to the amino group.

2-Amino-5-methoxyphenol: Methoxy group at the meta position relative to the amino group.

3-Amino-4-methoxyphenol: Amino and methoxy groups at adjacent positions on the benzene ring.

Uniqueness

2-Amino-3-methoxyphenol is unique due to the specific positioning of the amino and methoxy groups, which influences its chemical reactivity and biological activity. The ortho relationship between these groups allows for unique interactions and reactivity patterns not observed in other isomers .

Actividad Biológica

2-Amino-3-methoxyphenol, also known as 3-amino-2-methoxyphenol or PD98059, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and research findings.

Primary Mechanism

this compound primarily acts as a selective inhibitor of mitogen-activated protein kinase kinase (MEK), specifically targeting MEK1 and MEK2. By inhibiting these kinases, it disrupts the downstream signaling pathways involved in cell proliferation and survival, which are crucial in various diseases such as cancer .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the translocation of the p47phox protein to the cell membrane in phagocytes. This action reduces the generation of reactive oxygen species (ROS), thereby attenuating inflammatory responses in human airway cells.

Biochemical Pathways

The compound's phenolic structure enables it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It interacts with various enzymes, influencing biochemical pathways related to inflammation and cellular signaling .

Pharmacokinetics

Absorption and Distribution

this compound has shown high gastrointestinal absorption and the ability to cross the blood-brain barrier. This pharmacokinetic profile suggests potential applications in treating neurological disorders.

Metabolism

The compound undergoes metabolic processes that yield N-acetylated metabolites detectable in urine, indicating its metabolic relevance in biological systems .

Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated through various assays. It effectively scavenges free radicals and modulates oxidative stress markers in different cell types.

Antimicrobial Activity

Studies have highlighted its potential antimicrobial effects. For instance, derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis, showcasing promising results in vitro but limited efficacy in vivo due to metabolic instability .

Cytotoxicity and Genotoxicity

The genotoxic potential of this compound has been assessed through several studies. In vitro tests indicated weak mutagenicity under specific conditions, while other assays showed no significant genotoxic effects at certain concentrations .

Case Studies

- Anti-inflammatory Study : A study involving human airway epithelial cells demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential role in managing inflammatory diseases like asthma.

- Antimycobacterial Activity : In a phenotypic screening study against Mycobacterium tuberculosis, derivatives of this compound were identified as hits but required further optimization for solubility and metabolic stability to enhance their efficacy .

Data Tables

Propiedades

IUPAC Name |

2-amino-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHKWRIKVUJPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614834 | |

| Record name | 2-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-69-7 | |

| Record name | 2-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 2-Amino-3-methoxyphenol?

A: this compound, more commonly known as PD98059, is a selective inhibitor of mitogen-activated protein kinase kinase (MEK). Specifically, it inhibits the isoforms MEK1 and MEK2, which are upstream kinases responsible for the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2) [, , ]. This inhibition of the MEK/ERK pathway disrupts downstream signaling cascades involved in various cellular processes, including proliferation, differentiation, and survival.

Q2: What evidence suggests a potential therapeutic application for this compound in neurological disorders?

A: Research using rat pheochromocytoma (PC-12) cells indicates that β-eudesmol, a natural compound, induces neurite outgrowth and may have therapeutic potential in neurological disorders [, ]. The study found that β-eudesmol stimulated neurite extension through a mechanism involving phosphoinositide-specific phospholipase C (PI-PLC) and the MEK/ERK pathway. Importantly, this compound (PD98059) significantly inhibited β-eudesmol-induced neurite outgrowth, highlighting the crucial role of the MEK/ERK pathway in this process. This finding suggests that targeting the MEK/ERK pathway with inhibitors like this compound could be a potential therapeutic strategy for promoting neuronal regeneration and functional recovery in neurological disorders.

Q3: How does inorganic lead interact with the MEK/ERK pathway, and what role does this compound play in this interaction?

A: Studies have shown that inorganic lead exposure can activate the MEK/ERK pathway in human astrocytoma cells []. This activation is mediated by protein kinase C (PKC) and leads to downstream effects like increased DNA synthesis. This compound (PD98059), as a MEK inhibitor, effectively blocks lead-induced MAPK activation and inhibits the subsequent DNA synthesis. This suggests a potential protective role for MEK inhibitors against lead-induced toxicity, particularly in cell types sensitive to lead exposure.

Q4: What are the limitations of using this compound in research and potential therapeutic applications?

A4: While a valuable research tool, this compound is not without limitations. It's crucial to acknowledge that the compound exhibits off-target effects and might influence other signaling pathways besides MEK/ERK, potentially confounding research outcomes. Furthermore, translating in vitro findings to in vivo models and clinical settings often proves challenging due to factors like bioavailability, effective dosage, and potential toxicity. Addressing these limitations requires further research and development of more specific and potent MEK inhibitors with improved pharmacological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.